N-[cyano(2-methylphenyl)methyl]-3-(4-phenyl-4H-1,2,4-triazol-3-yl)propanamide
Description
N-[cyano(2-methylphenyl)methyl]-3-(4-phenyl-4H-1,2,4-triazol-3-yl)propanamide is a complex organic compound featuring a cyano group, a methylphenyl group, and a triazole ring
Properties
IUPAC Name |
N-[cyano-(2-methylphenyl)methyl]-3-(4-phenyl-1,2,4-triazol-3-yl)propanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19N5O/c1-15-7-5-6-10-17(15)18(13-21)23-20(26)12-11-19-24-22-14-25(19)16-8-3-2-4-9-16/h2-10,14,18H,11-12H2,1H3,(H,23,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZCURMZVWCDPHTE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C(C#N)NC(=O)CCC2=NN=CN2C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19N5O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[cyano(2-methylphenyl)methyl]-3-(4-phenyl-4H-1,2,4-triazol-3-yl)propanamide typically involves multi-step organic reactions. One common synthetic route includes:
Formation of the Triazole Ring: The triazole ring can be synthesized via a cyclization reaction involving hydrazine derivatives and appropriate aldehydes or ketones under acidic or basic conditions.
Attachment of the Phenyl Group: The phenyl group is introduced through a Friedel-Crafts acylation reaction, where benzene reacts with an acyl chloride in the presence of a Lewis acid catalyst like aluminum chloride.
Incorporation of the Cyano Group: The cyano group can be introduced via a nucleophilic substitution reaction using cyanide salts such as sodium cyanide or potassium cyanide.
Final Assembly: The final step involves coupling the triazole and phenyl intermediates with the cyano and methylphenyl groups under controlled conditions, often using coupling agents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) or DCC (dicyclohexylcarbodiimide).
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques like chromatography, and the recycling of solvents and reagents.
Chemical Reactions Analysis
Types of Reactions
N-[cyano(2-methylphenyl)methyl]-3-(4-phenyl-4H-1,2,4-triazol-3-yl)propanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or chromium trioxide, potentially leading to the formation of carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions using agents like lithium aluminum hydride or sodium borohydride can convert the cyano group to an amine or the triazole ring to a dihydrotriazole.
Substitution: Nucleophilic or electrophilic substitution reactions can modify the phenyl or triazole rings, introducing new functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)
Reduction: Lithium aluminum hydride (LiAlH₄), sodium borohydride (NaBH₄)
Substitution: Halogenating agents (e.g., N-bromosuccinimide), nucleophiles (e.g., amines, alcohols)
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids, while reduction could produce amines or alcohols.
Scientific Research Applications
N-[cyano(2-methylphenyl)methyl]-3-(4-phenyl-4H-1,2,4-triazol-3-yl)propanamide has several scientific research applications:
Medicinal Chemistry: It can be used as a scaffold for designing new drugs, particularly those targeting enzymes or receptors involved in diseases like cancer or infections.
Biology: The compound can serve as a probe to study biological pathways and interactions, especially those involving cyano or triazole groups.
Materials Science: It can be incorporated into polymers or other materials to impart specific properties, such as increased thermal stability or unique electronic characteristics.
Mechanism of Action
The mechanism of action of N-[cyano(2-methylphenyl)methyl]-3-(4-phenyl-4H-1,2,4-triazol-3-yl)propanamide depends on its specific application. In medicinal chemistry, it might interact with molecular targets like enzymes or receptors, inhibiting or modulating their activity. The cyano group can act as an electrophile, while the triazole ring can participate in hydrogen bonding or π-π interactions, stabilizing the compound’s binding to its target.
Comparison with Similar Compounds
Similar Compounds
- N-[cyano(2-methylphenyl)methyl]-3-(4-methyl-4H-1,2,4-triazol-3-yl)propanamide
- N-[cyano(2-methylphenyl)methyl]-3-(4-ethyl-4H-1,2,4-triazol-3-yl)propanamide
- N-[cyano(2-methylphenyl)methyl]-3-(4-phenyl-4H-1,2,3-triazol-3-yl)propanamide
Uniqueness
N-[cyano(2-methylphenyl)methyl]-3-(4-phenyl-4H-1,2,4-triazol-3-yl)propanamide is unique due to the specific combination of functional groups it contains. The cyano group provides electrophilic reactivity, the methylphenyl group offers hydrophobic interactions, and the triazole ring contributes to hydrogen bonding and π-π stacking. This combination makes it a versatile compound for various applications in research and industry.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
